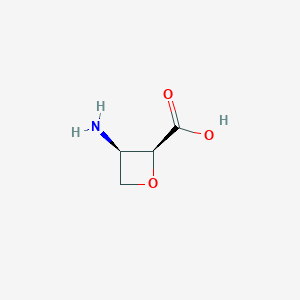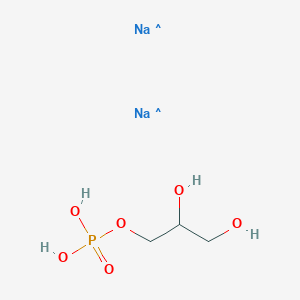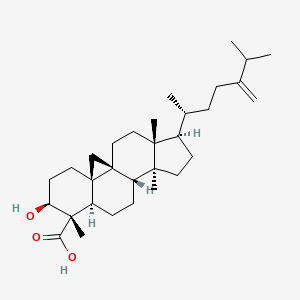
(2S,3R)-3-aminooxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,3R)-3-aminooxetane-2-carboxylic acid” is a chemical compound with the molecular formula C4H7NO3 . It has a molecular weight of 117.1 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C4H7NO3. Unfortunately, the specific details about its structure are not provided in the search results.Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 294.5±40.0 °C and a predicted density of 1.430±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 2.62±0.20 .Scientific Research Applications
Synthesis and Application in Peptidomimetics :
- (Defant et al., 2011) discuss the synthesis of a tetrahydrofurane amino acid, an isoster of dipeptide glycine-alanine, which has potential use in the development of new peptidomimetics with conformationally restricted structures. This study highlights the utility of such amino acids in the design of novel molecular structures.
Inhibitors in Enzymatic Synthesis :
- (Coulter et al., 1974) investigated carbocyclic and heterocyclic amino acids, including analogues of (2S,3R)-3-aminooxetane-2-carboxylic acid, as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine. This application is significant in understanding and potentially controlling metabolic pathways.
Pharmaceutical Applications :
- (Wang et al., 2001) described the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. This suggests that analogues of this compound can play a role in the development of antiviral drugs.
Drug Discovery and Bioisostere Applications :
- (Hamzik & Brubaker, 2010) discuss the use of the oxetane ring, related to 3-aminooxetanes, in drug discovery as a bioisostere for the geminal dimethyl group and the carbonyl group. This indicates its potential in creating novel therapeutic compounds.
Synthetic Approaches in Pharmaceutical Industry :
- (Sato et al., 2016) present a comprehensive overview of synthetic approaches to tailor-made amino acids, highlighting their importance in the pharmaceutical industry, particularly in the development of hepatitis C virus inhibitors.
properties
IUPAC Name |
(2S,3R)-3-aminooxetane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIYGJDWWLIDQY-GBXIJSLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(O1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







